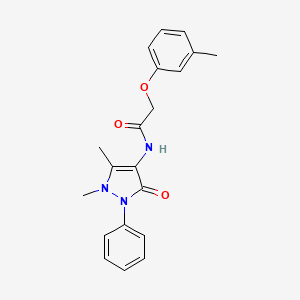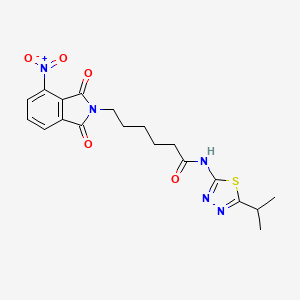![molecular formula C20H28N4O2 B4558121 2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B4558121.png)
2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide
Vue d'ensemble
Description
The chemical compound appears to be a complex molecule with potential relevance in pharmaceutical sciences and medicinal chemistry. However, the specific name provided does not match exactly with the research articles found, indicating a challenge in directly identifying studies focused solely on this compound. Research related to similar benzimidazole derivatives and their synthesis, molecular structure, and properties has been explored to provide insights into the compound's characteristics.
Synthesis Analysis
Synthesis of benzimidazole derivatives, including those related to the specified compound, often involves multistep chemical reactions that incorporate various functional groups to achieve the desired molecular architecture. For example, the insertion of a piperazine unit in place of a methylene chain in the linker between the head and tail moieties of a benzimidazole derivative has been shown to enhance aqueous solubility and improve oral absorption, indicating the importance of structural modifications in the synthesis of these compounds (Shibuya et al., 2018).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be elucidated through techniques such as X-ray crystallography, which provides information on the arrangement of atoms within the molecule and the conformational preferences. For instance, studies have confirmed the structures of related compounds through spectroscopic methods and X-ray crystallography, highlighting the role of hydrogen bonding and π-π stacking interactions in stabilizing the molecular structure (Dong-Mei Chen et al., 2021).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including oxidation, reduction, and cyclization, to form new compounds with distinct properties. Oxidation reactivity channels for related compounds have been explored, showing the formation of multiple products depending on the oxidant and reaction conditions (Pailloux et al., 2007). These reactions are crucial for modifying the chemical and pharmacological properties of the compounds.
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of certain functional groups can significantly enhance the aqueous solubility and absorption of these compounds, as demonstrated in the synthesis of clinical candidates for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and the ability to undergo specific reactions, are critical for the application of benzimidazole derivatives in medicinal chemistry. The versatility in reactions, such as cyclization and substitution, allows for the generation of a wide array of compounds with potential therapeutic applications (Savchenko et al., 2020).
Applications De Recherche Scientifique
Chemistry and Properties
The chemistry and properties of benzimidazole derivatives, including compounds with structural similarities to "2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide," have been extensively reviewed. These compounds are known for their fascinating variability in chemistry, exhibiting a wide range of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. This diversity underscores the potential for discovering new applications and investigating analogues of the compound (Boča, Jameson, & Linert, 2011).
Biological and Pharmacological Applications
Benzimidazole derivatives have shown a broad spectrum of biological activities. Notably, pyrrolobenzimidazoles have been discussed for their design, chemistry, cytotoxicity, and antitumor activity, highlighting the potential of benzimidazole derivatives in cancer treatment. These discussions include the mechanisms of action, such as DNA alkylation and inhibition of topoisomerase II-mediated DNA relaxation, showcasing the therapeutic potential of these compounds in oncology (Skibo, 1998).
Environmental and Analytical Chemistry
The occurrence, fate, and behavior of related compounds in aquatic environments have also been reviewed, with a focus on their biodegradability, environmental persistence, and the formation of chlorinated by-products. This information is critical for understanding the environmental impact of such compounds and their derivatives (Haman et al., 2015).
Optoelectronic Materials
Functionalized quinazolines and pyrimidines, which share structural features with benzimidazole derivatives, have been explored for their applications in optoelectronic materials. The incorporation of benzimidazole and similar structures into π-extended conjugated systems has been shown to be of great value for creating novel optoelectronic materials, including materials for organic light-emitting diodes and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propriétés
IUPAC Name |
2-[2-(1-acetylpyrrolidin-2-yl)benzimidazol-1-yl]-N-butyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-4-5-12-22(3)19(26)14-24-17-10-7-6-9-16(17)21-20(24)18-11-8-13-23(18)15(2)25/h6-7,9-10,18H,4-5,8,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDMWIDHZODFLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1C2=CC=CC=C2N=C1C3CCCN3C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[5-(2-butoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4558042.png)
![4-(benzylthio)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B4558048.png)
![3-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4558050.png)

![2,2-dibromo-N'-[1-(4-methoxyphenyl)propylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4558057.png)

![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B4558076.png)
![N-[2-(dimethylamino)ethyl]-4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4558084.png)
![3-{[(4-phenylbutyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4558092.png)

![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4558136.png)

![ethyl 6-ethyl-2-[({[4-(2-thienyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4558147.png)
![N-[2-[4-(dimethylamino)phenyl]-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4558148.png)